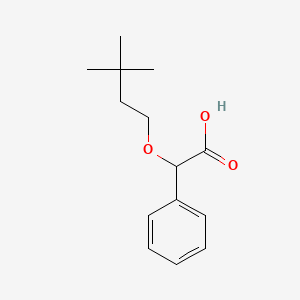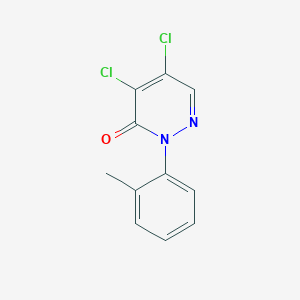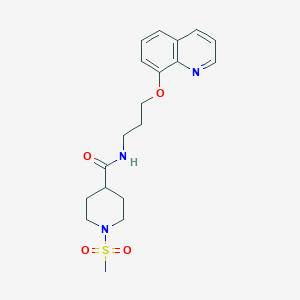![molecular formula C15H22N2O4 B2660463 N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 404382-41-8](/img/structure/B2660463.png)
N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, commonly known as MPPE, is a chemical compound that has been used for various scientific research purposes. It belongs to the class of amides and has been synthesized using different methods.
Wirkmechanismus
MPPE acts as a positive allosteric modulator of the NMDA receptor. It enhances the activity of the receptor by binding to a specific site on the receptor. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various signaling pathways. MPPE also has an effect on other receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
MPPE has been shown to have various biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. MPPE has also been shown to improve learning and memory in animal models. Additionally, it has been found to have neuroprotective effects and to reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPE in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of drugs on this receptor without affecting other receptors in the brain. MPPE is also relatively easy to synthesize and has a high purity. However, one limitation of using MPPE is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPPE. One area of interest is the development of new drugs based on the structure of MPPE that can modulate the activity of the NMDA receptor. Another area of research is the investigation of the effects of MPPE on other receptors in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of MPPE in neurological disorders.
Conclusion:
In conclusion, MPPE is a chemical compound that has been widely used in scientific research, particularly in the field of neuroscience. It has been synthesized using different methods and has been found to modulate the activity of the NMDA receptor. MPPE has various biochemical and physiological effects and has been used to investigate the effects of drugs on the brain and to develop new drugs for the treatment of neurological disorders. While there are some limitations to using MPPE in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
MPPE can be synthesized using different methods. One of the commonly used methods involves the reaction between 3-methoxyaniline and 3-(propan-2-yloxy)propylamine in the presence of a catalyst. The resulting product is then reacted with ethanediamine to yield MPPE. Other methods include the reaction between 3-methoxyaniline and 3-(propan-2-yloxy)propyl isocyanate followed by reaction with ethanediamine.
Wissenschaftliche Forschungsanwendungen
MPPE has been widely used in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. MPPE has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the effects of drugs on the brain and to develop new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-9-5-8-16-14(18)15(19)17-12-6-4-7-13(10-12)20-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCOVAPAWSNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2660384.png)

![Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate](/img/structure/B2660387.png)
![4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2660388.png)
![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)
![8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660391.png)





![N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2660401.png)